N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide is a complex organic compound characterized by its intricate structure and potential pharmacological applications. The compound features a molecular formula of and a molecular weight of 455.47 g/mol. It is classified as a small molecule and has been studied for its potential therapeutic effects, particularly in the context of medicinal chemistry.
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide involves several steps that typically include:
Technical details regarding specific reagents and reaction conditions are often proprietary or found in specialized literature on synthetic organic chemistry.
The molecular structure of N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide can be described using various structural representations:
COc1cc(cc(c1)OC)NC(CSc1nnc2C(N(C=Cn12)c1ccc(cc1)F)=O)=O
YOZGJWWNWRONDX-UHFFFAOYSA-N
The compound is achiral and features multiple functional groups including methoxy groups, a sulfonamide linkage, and a fluorinated aromatic ring. These features contribute to its potential biological activity.
N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide can participate in various chemical reactions:
These reactions are crucial for exploring the compound's reactivity and potential transformations for drug development.
The mechanism of action for N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide is not fully elucidated but may involve:
Data supporting these mechanisms would typically come from pharmacological studies and biological assays.
The physical and chemical properties of N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide include:
Property | Value |
---|---|
Molecular Weight | 455.47 g/mol |
Molecular Formula | C21 H18 F N5 O4 S |
LogP | 1.904 |
Polar Surface Area | 76.939 Ų |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 1 |
These properties indicate its solubility characteristics and potential interactions in biological systems.
N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide has potential scientific applications including:
Research into this compound could lead to significant advancements in medicinal chemistry and therapeutic interventions.
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: